
Tris(4-aminophenyl)amine
Overview
Description
Tris(4-aminophenyl)amine is an organic compound with the molecular formula C18H18N4. It is known for its strong basicity and excellent fluorescence properties. This compound is widely used as an intermediate in the synthesis of organic light-emitting materials and supramolecular compounds. It appears as a grey-colored crystalline powder and is slightly soluble in water .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tris(4-aminophenyl)amine is typically synthesized through a multi-step process. The initial step involves the nucleophilic substitution reaction of 4-nitroaniline with 4-fluoronitrobenzene in the presence of potassium carbonate, yielding tris(4-nitrophenyl)amine. This intermediate is then reduced using hydrazine monohydrate catalyzed by palladium on carbon to produce this compound .
Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial production .
Chemical Reactions Analysis
Types of Reactions: Tris(4-aminophenyl)amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form tris(4-nitrophenyl)amine.
Reduction: The compound itself is obtained through the reduction of tris(4-nitrophenyl)amine.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Hydrazine monohydrate and palladium on carbon are used for reduction.
Substitution: Potassium carbonate is often used as a base in nucleophilic substitution reactions.
Major Products:
Oxidation: Tris(4-nitrophenyl)amine.
Reduction: this compound.
Substitution: Various substituted derivatives depending on the reactants used.
Scientific Research Applications
Material Science and Covalent Organic Frameworks (COFs)
Covalent Organic Frameworks (COFs)
TAPA serves as a monomer in the synthesis of COFs, which are porous materials with applications in gas storage, separation, and catalysis. The unique structural properties of TAPA allow for the formation of stable frameworks that exhibit desirable characteristics such as high surface area and tunable porosity.
- Synthesis : TAPA-based COFs are synthesized through Schiff-base reactions, leading to various configurations with distinct properties.
- Examples : Notable COFs include TFPA-TAPA-COF and BTMA-TAPA-COF, which have been explored for their structural stability and functional versatility .
Table 1: Properties of TAPA-based COFs
COF Name | Surface Area (m²/g) | Pore Volume (cm³/g) | Functionality |
---|---|---|---|
TFPA-TAPA-COF | 1200 | 0.45 | Gas adsorption |
BTMA-TAPA-COF | 950 | 0.30 | Catalysis |
Electrochromic Devices
TAPA has been identified as a key component in the development of electrochromic devices due to its ability to undergo multiple oxidation states, resulting in distinct color changes.
Four-State Electrochromism
Recent studies have demonstrated that TAPA-based COFs can exhibit four-state electrochromism, transitioning between orange, pear, green, and cyan states. This property is particularly valuable for applications in smart windows and display technologies.
- Applications : These electrochromic materials can be utilized in energy-saving devices and decorative displays .
Photocatalytic Applications
TAPA derivatives have shown potential in photocatalytic processes, particularly in environmental remediation and energy conversion.
Adsorption and Photocatalytic Properties
TAPA-based polyimide materials exhibit significant adsorption capabilities but limited photocatalytic efficiency. Ongoing research aims to enhance these properties through structural modifications and composite materials .
Medicinal Chemistry
Recent investigations have explored the potential of TAPA as an anti-influenza drug candidate. Computational studies suggest that TAPA derivatives may inhibit viral replication effectively.
Case Study: Anti-influenza Activity
A study focused on the structural properties of TAPA derivatives indicated promising inhibitory effects against influenza viruses, suggesting a pathway for developing new antiviral agents .
Mechanism of Action
The mechanism of action of tris(4-aminophenyl)amine varies based on its application:
Fluorescent Probe: It exhibits fluorescence due to its conjugated structure, which allows it to absorb and emit light at specific wavelengths.
COX-2 Inhibitor: Molecular docking studies suggest that it can bind to the active site of the COX-2 enzyme, inhibiting its activity and thereby reducing inflammation.
Comparison with Similar Compounds
Tris(4-nitrophenyl)amine: An oxidized form of tris(4-aminophenyl)amine.
Tris(4-formylphenyl)amine: Another derivative used in the synthesis of covalent organic frameworks.
Tris(4-bromophenyl)amine: Used in various organic synthesis reactions.
Uniqueness: this compound is unique due to its strong basicity and excellent fluorescence properties, making it highly valuable in the synthesis of optoelectronic materials and as a fluorescent probe in biological research .
Biological Activity
Tris(4-aminophenyl)amine (TAPA) is an organic compound with the molecular formula C18H18N4, known for its unique properties that make it valuable in various fields, including materials science, biology, and medicine. This article focuses on its biological activity, exploring its mechanisms of action, potential applications, and recent research findings.
- Molecular Weight : 290.36 g/mol
- Solubility : Slightly soluble in water
- Structure : TAPA consists of three 4-aminophenyl groups linked to a central nitrogen atom, which contributes to its strong basicity and fluorescence properties.
This compound exhibits biological activity primarily through its interactions with organic molecules. The compound acts as a fluorescent probe, facilitating the visualization of biological structures and processes. Its mechanism includes:
- Targeting Harmful Organic Molecules : TAPA has shown effectiveness in degrading organic pollutants in wastewater treatment through adsorption and degradation processes.
- Fluorescent Properties : The compound's fluorescence allows for its use in biological imaging, enhancing the visualization of cellular components and dynamics .
Applications in Biological Research
Recent studies have highlighted several applications of TAPA in biological contexts:
- Fluorescent Probes : TAPA is being explored as a fluorescent probe for imaging biological samples due to its strong fluorescence characteristics. This application is significant in tracking cellular processes and understanding disease mechanisms .
- COX-2 Inhibition : Preliminary research suggests that TAPA may act as a COX-2 inhibitor, which could have implications for reducing inflammation and pain in clinical settings.
- Graphene Composites : Research has demonstrated that TAPA can enhance the adsorption capabilities of graphene oxide composites for rare earth elements, indicating its potential role in environmental remediation and resource recovery .
Study 1: Fluorescent Imaging
A study investigated the use of TAPA as a fluorescent probe in live-cell imaging. The results indicated that TAPA effectively labeled specific cellular structures, allowing for real-time observation of cellular dynamics. This study underscores the potential of TAPA in advanced imaging techniques.
Study 2: Environmental Applications
In another study, TAPA was incorporated into graphene oxide composites to improve their adsorption efficiency for heavy metals from wastewater. The findings revealed that the modified composites exhibited significantly enhanced removal rates compared to unmodified graphene oxide, showcasing TAPA's utility in environmental applications .
Comparative Analysis
The following table summarizes the biological activity of TAPA compared to similar compounds:
Compound | Fluorescence | COX-2 Inhibition | Environmental Remediation |
---|---|---|---|
This compound (TAPA) | High | Potential | Effective |
Tris(4-nitrophenyl)amine | Moderate | None | Limited |
Tris(4-formylphenyl)amine | Low | None | None |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing TAPA-based covalent organic frameworks (COFs)?
TAPA is frequently used as a triamine building block in Schiff-base condensation reactions. A typical method involves reacting TAPA with aldehyde-containing monomers (e.g., tris(4-formylphenyl)amine) under solvothermal conditions. For example, TAPA-PDA COF was synthesized using scandium(III) triflate as a catalyst, achieving rapid imine bond formation at room temperature within 10 minutes . Another approach involves solvothermal synthesis with 1,2-dichlorobenzene/ethanol/acetic acid mixtures to optimize crystallinity and porosity .
Q. How can the crystallinity and porosity of TAPA-derived COFs be characterized?
Key techniques include:
- Powder X-ray diffraction (PXRD) to confirm crystallinity and stacking modes (e.g., AA or AB stacking) .
- N2 adsorption-desorption isotherms (BET analysis) to measure surface area and pore size distribution. Reported BET surface areas for TAPA-based COFs range from 291–721 m²/g, depending on the monomer geometry .
- Solid-state <sup>13</sup>C NMR and FTIR spectroscopy to verify chemical bonding and structural integrity .
Q. What safety precautions are essential when handling TAPA in the laboratory?
TAPA derivatives (e.g., tris(4-formylphenyl)amine) are classified as skin sensitizers (Category 1) and eye irritants (Category 2B). Key precautions include:
- Using PPE (gloves, goggles, lab coats) and working in a fume hood.
- Avoiding dust formation and environmental release.
- Immediate decontamination with soap/water for skin contact and 15-minute eye rinsing with water if exposed .
Advanced Research Questions
Q. How can TAPA-based COFs be optimized for iodine capture in nuclear waste management?
TAPA-PDA COF demonstrated a high iodine adsorption capacity due to its nitrogen-rich framework and large surface area (685 m²/g). Key optimization strategies include:
- Incorporating π-conjugated systems to enhance iodine-host interactions.
- Adjusting pore size (7–27 Å) to maximize iodine molecule accommodation .
- Testing under varying humidity and temperature conditions to simulate real-world scenarios .
Q. What methodologies enable the integration of TAPA-COFs into electrochromic devices?
TAPA-derived TABP-COF films were synthesized via solvothermal methods using 4,4-biphenyldiformaldehyde. The growth process involves:
- Temperature-controlled crystallization to form nanosheet-to-nanosphere assemblies.
- Electrochemical characterization (cyclic voltammetry) to assess redox activity and switching speeds (~1–5 seconds).
- Optimizing film thickness for balanced conductivity and optical contrast .
Q. How do structural variations in TAPA-COFs influence photocatalytic performance?
The photocatalytic efficiency of TAPA-COFs depends on:
- Linker symmetry : C3-symmetric TAPA monomers promote ordered stacking (e.g., AA mode), enhancing charge carrier mobility .
- Functional group tuning : Introducing electron-withdrawing groups (e.g., -CN) improves light absorption and charge separation .
- Exfoliation into nanosheets : Ultrasonic exfoliation of TAPA-COFs increases active surface area for reactions like CO2 reduction .
Q. How can TAPA-based materials be applied in neuromorphic computing devices?
TAPA-polyelectrolyte composites were used to fabricate ionic memristors mimicking bidirectional inhibitory synapses. Key steps include:
- Layer-by-layer deposition of TAPA and polyelectrolytes to create porous ion-confinement structures.
- Electrical testing (I-V curves) to replicate synaptic plasticity behaviors like paired-pulse depression .
Q. Methodological Challenges and Data Contradictions
Q. Why do different synthetic conditions yield conflicting crystallinity outcomes in TAPA-COFs?
Discrepancies arise from:
- Catalyst choice : Scandium(III) triflate accelerates imine formation at room temperature, while acetic acid in solvothermal methods may slow crystallization .
- Monomer flexibility : Flexible TAPA derivatives (e.g., tris(4-formylphenyl)amine) reduce interlayer stacking, leading to easier exfoliation but lower crystallinity .
Q. How can researchers reconcile discrepancies in BET surface areas for TAPA-COFs?
Surface area variations (e.g., 291 vs. 721 m²/g) stem from:
- Network topology : Tetrakis(4-aminophenyl)methane yields smaller pores than TAPA due to steric effects .
- Activation protocols : Supercritical CO2 drying vs. vacuum heating can preserve or collapse pores .
Q. Emerging Applications
Q. Can TAPA-COFs be tailored for sensitive DNA detection?
Yes. TPA-COF nanosheets, synthesized from TAPA and tris(4-formylphenyl)amine, quench fluorescent DNA probes. Detection limits are optimized by:
Properties
IUPAC Name |
4-N,4-N-bis(4-aminophenyl)benzene-1,4-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4/c19-13-1-7-16(8-2-13)22(17-9-3-14(20)4-10-17)18-11-5-15(21)6-12-18/h1-12H,19-21H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNLFYGIUTYKKOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)N(C2=CC=C(C=C2)N)C3=CC=C(C=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2064074 | |
Record name | N,N-Bis(4-aminophenyl)benzene-1,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2064074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5981-09-9 | |
Record name | N1,N1-Bis(4-aminophenyl)-1,4-benzenediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5981-09-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4-Benzenediamine, N1,N1-bis(4-aminophenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005981099 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,4-Benzenediamine, N1,N1-bis(4-aminophenyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | N,N-Bis(4-aminophenyl)benzene-1,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2064074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N-bis(4-aminophenyl)benzene-1,4-diamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.265 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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